molecular formula C20H22ClNO B14518839 5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 62524-10-1

5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14518839
CAS No.: 62524-10-1
M. Wt: 327.8 g/mol
InChI Key: IHDRPLCFRKWFFB-UHFFFAOYSA-N
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Description

5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro group, a hexyl chain, and a phenyl ring attached to an indole core. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions. For this compound, the specific ketone used is 5-chloro-3-hexyl-3-phenyl-2,3-dihydro-1H-indole-2-one. The reaction is carried out in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, hexyl chain, and phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

62524-10-1

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

5-chloro-3-hexyl-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C20H22ClNO/c1-2-3-4-8-13-20(15-9-6-5-7-10-15)17-14-16(21)11-12-18(17)22-19(20)23/h5-7,9-12,14H,2-4,8,13H2,1H3,(H,22,23)

InChI Key

IHDRPLCFRKWFFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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